[1'-13C]ribothymidine: A Technical Guide for Advanced Research
[1'-13C]ribothymidine: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of [1'-13C]ribothymidine, an isotopically labeled nucleoside critical for advanced research in structural biology, metabolic analysis, and drug development. We delve into its fundamental properties, core applications, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of stable isotope labeling to probe complex biological systems. By explaining the causality behind experimental choices and providing validated methodologies, this guide serves as an authoritative resource for incorporating [1'-13C]ribothymidine into sophisticated research workflows.
Introduction: The Significance of Site-Specific Isotopic Labeling
Ribothymidine, also known as 5-methyluridine (m5U), is a modified pyrimidine nucleoside found in the T-loop of transfer RNA (tRNA), where it plays a crucial role in stabilizing the molecule's tertiary structure.[1] Its presence is nearly universal in the tRNA of eukaryotes and bacteria.[1] Beyond its structural role in tRNA, ribothymidine and its metabolites are implicated in various cellular processes, making them important targets for study.
The strategic introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific atomic position transforms the molecule into a powerful probe for biophysical and metabolic investigations. [1'-13C]ribothymidine features a ¹³C atom at the 1' position of the ribose sugar. This specific placement is not arbitrary; it is designed to exploit the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to their fullest extent.
The ¹³C isotope possesses a nuclear spin of ½, making it NMR-active. While the natural abundance of ¹³C is only about 1.1%, isotopic enrichment to >99% at the 1'-position creates a distinct and powerful signal. This signal allows researchers to:
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Resolve Spectral Ambiguity: In complex biomolecules like RNA, severe resonance overlap in proton (¹H) NMR spectra often hinders unambiguous analysis. Introducing a ¹³C label at a specific site allows for the use of heteronuclear correlation experiments (like ¹H-¹³C HSQC), which disperse signals into a second dimension, dramatically improving resolution.[2][3][4]
-
Probe Molecular Structure and Dynamics: The chemical shift of the 1'-carbon is highly sensitive to the local chemical environment, including the sugar pucker conformation and the glycosidic torsion angle—critical parameters that define RNA's three-dimensional structure.[5]
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Trace Metabolic Fates: When introduced into cells or organisms, the ¹³C label acts as a tracer, allowing scientists to follow the metabolic fate of ribothymidine through complex biochemical pathways using techniques like LC-MS.[6][7][8]
This guide will explore the practical applications of this versatile molecule, providing the technical foundation necessary for its successful implementation in a research setting.
Physicochemical Properties
A clear understanding of the fundamental properties of [1'-13C]ribothymidine is essential for experimental design, sample preparation, and data interpretation.
| Property | Value | Source |
| Systematic Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione-1'-¹³C | [1] |
| Synonyms | [1'-¹³C]5-Methyluridine, Ribothymidine-1'-¹³C | [9][10] |
| CAS Number | 201996-60-3 | [10][11] |
| Molecular Formula | ¹³CC₉H₁₄N₂O₆ | [10][11] |
| Molecular Weight | 259.22 g/mol | [10][11] |
| Appearance | White solid | [1] |
| Melting Point | 183-184 °C | |
| Purity (Isotopic) | Typically ≥98% ¹³C | Vendor Specific |
Core Application: High-Resolution NMR Studies of RNA Structure
The primary application of [1'-13C]ribothymidine is as a tool for the structural analysis of RNA and RNA-protein complexes by solution NMR spectroscopy.[12] Large biomolecules produce complex spectra with significant signal overlap, a problem that isotopic labeling is uniquely suited to solve.[13][14]
3.1. Causality: Why the 1'-Carbon Position is Crucial
Labeling the 1'-carbon of the ribose provides specific, invaluable information. The C1' atom is directly bonded to the H1' proton, the anomeric proton whose chemical shift is a sensitive reporter of nucleotide conformation. This direct ¹JCH coupling is strong and easily detectable, making it a cornerstone of many NMR experiments. By using a technique like a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, each H1' proton is correlated to its directly attached C1' carbon.[2] This spreads the crowded H1' signals across a much wider ¹³C chemical shift range, resolving ambiguity and allowing for the assignment of resonances even in large RNA molecules.[4]
Furthermore, the ¹³C chemical shift of C1' is diagnostic of the ribose sugar pucker (C2'-endo vs. C3'-endo), a fundamental determinant of the helical geometry (A-form vs. B-form) of nucleic acids.[5] This makes [1'-13C]ribothymidine a precise tool for defining the conformational landscape of an RNA molecule.
3.2. Experimental Workflow: Site-Specific Labeling of RNA for NMR
To study a specific ribothymidine residue within a larger RNA sequence, it must be incorporated site-specifically. This is achieved through a combination of solid-phase chemical synthesis and enzymatic ligation.
Caption: Workflow for preparing site-specifically labeled RNA for NMR analysis.
This protocol is a generalized methodology. Optimization is required based on the specific RNA sequence and length.
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Design & Synthesis Strategy:
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Divide the target RNA sequence into fragments suitable for solid-phase chemical synthesis. Typically, fragments are under 50 nucleotides.
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Design the synthesis so that only one fragment contains the [1'-13C]ribothymidine phosphoramidite at the desired position. The other fragments will be unlabeled.
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Causality: Chemical synthesis provides absolute control over the placement of the isotopic label, which is impossible with purely enzymatic methods like in vitro transcription.[15]
-
-
Solid-Phase RNA Synthesis:
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Synthesize the RNA fragments using standard phosphoramidite chemistry on an automated synthesizer. For the labeled fragment, use the [1'-13C]ribothymidine phosphoramidite at the appropriate cycle.
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Deprotect and cleave the RNA from the solid support using standard reagents (e.g., AMA or gaseous ammonia/methylamine).
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-
Purification of RNA Fragments (Self-Validating Step):
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Purify all RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
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Visualize the bands by UV shadowing, excise them, and elute the RNA from the gel matrix.
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Desalt the purified fragments using a suitable method (e.g., spin column or ethanol precipitation).
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Trustworthiness: This PAGE purification step is critical. It removes "n-1" and other failure sequences from the synthesis, ensuring that only full-length fragments are used in the subsequent ligation, which prevents heterogeneity in the final sample.
-
-
Quality Control of Fragments:
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Verify the mass and purity of each fragment using mass spectrometry (e.g., ESI-MS). The spectrum for the labeled fragment should show a +1 Dalton shift compared to its unlabeled counterpart, confirming successful incorporation.
-
-
Enzymatic Ligation:
-
Anneal the RNA fragments by heating to 95°C and slow cooling. If a DNA splint is used to bridge two RNA fragments, it should be added at this stage.
-
Perform the ligation reaction using T4 DNA Ligase (if using a DNA splint) or T4 RNA Ligase.
-
Causality: T4 DNA ligase is often preferred for its high efficiency in ligating RNA fragments splinted by a complementary DNA strand. This method provides greater control and yield compared to T4 RNA ligase for multi-fragment ligations.[13]
-
-
Purification of Full-Length RNA:
-
Purify the final, full-length ligated RNA product by denaturing PAGE, as described in step 3. This step is crucial to separate the correctly ligated product from unligated fragments and side products.
-
-
Final Sample Preparation for NMR:
-
Desalt the final RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O).
-
Anneal the sample by heating and slow cooling to ensure proper folding.
-
Concentrate the sample to the desired NMR concentration (typically 0.5-1.0 mM).
-
Verify the final construct's mass and integrity via mass spectrometry. This final check validates the entire production process.
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Application in Metabolic Tracing
Beyond structural biology, [1'-13C]ribothymidine is a valuable tool for metabolic flux analysis.[6] When cells are cultured in media containing this labeled nucleoside, it can be taken up and incorporated into various metabolic pathways.
4.1. Tracing Nucleoside Salvage Pathways
Cells can synthesize nucleotides de novo or salvage them from the environment. By providing [1'-13C]ribothymidine, researchers can directly trace the activity of nucleoside salvage pathways. The labeled ribose can be tracked as it is incorporated into the cellular RNA pool or catabolized.
Caption: Potential metabolic fates of [1'-13C]ribothymidine in the cell.
4.2. Protocol: ¹³C Labeling and LC-MS Analysis of Cellular Metabolites
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Cell Culture: Culture cells in a standard medium. At a designated time point (e.g., 70% confluency), switch to a medium supplemented with a known concentration of [1'-13C]ribothymidine.
-
Time Course Sampling: Harvest cells at various time points after introducing the label (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent, such as 80% methanol.[8]
-
Causality: Rapid quenching and cold extraction are essential to halt enzymatic activity instantly, preserving the metabolic snapshot of the cell at the time of harvesting.
-
-
LC-MS/MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC), often with a HILIC column for polar metabolites.[8]
-
Analyze the eluent by high-resolution mass spectrometry (MS).
-
Monitor the mass isotopologue distribution for ribothymidine and its downstream metabolites. The incorporation of ¹³C will result in a +1 m/z shift for singly labeled species.
-
-
Data Analysis (Self-Validating Step):
-
Quantify the fractional enrichment of ¹³C in each metabolite over time.
-
Trustworthiness: The appearance of ¹³C in downstream metabolites (e.g., rTMP, rTTP, or even other nucleotides if the ribose moiety is recycled) is direct proof of the metabolic pathway's activity. The rate of incorporation provides quantitative data on the metabolic flux.[7][16]
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Conclusion and Future Outlook
[1'-13C]ribothymidine is a precision tool for modern biological research. Its true power lies in the specificity of the information it provides. For structural biologists, it is a key that unlocks the ability to resolve atomic-level details of RNA structure and interactions, which is fundamental to understanding function and for rational drug design. For cell biologists and biochemists, it serves as a tracer to map the intricate and often dysregulated metabolic networks within cells.
The methodologies described herein—combining site-specific labeling with advanced NMR and MS techniques—provide a robust framework for generating high-quality, interpretable data. As research continues to unravel the complexities of RNA biology and cellular metabolism, the demand for sophisticated probes like [1'-13C]ribothymidine will only grow, paving the way for new discoveries in basic science and therapeutic development.
References
-
ChemBK. (2024, April 9). [1'-13C]RIBOTHYMIDINE. Retrieved from ChemBK.com. [Link]
-
Human Metabolome Database. Showing metabocard for Ribothymidine (HMDB0000884). Retrieved from hmdb.ca. [Link]
-
Latham, M. P., et al. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 39(21), e143. [Link]
-
Le, T., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8821–8871. [Link]
-
Lu, K., et al. (2010). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 38(11), 3846–3855. [Link]
-
MDPI. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Retrieved from mdpi.com. [Link]
-
PubChem. 5-Methyluridine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Rossi, P., & Harbison, G. S. (2001). Calculation of 13C chemical shifts in rna nucleosides: structure-13C chemical shift relationships. Journal of Magnetic Resonance, 151(1), 1–8. [Link]
-
Scott, D. A., et al. (2011). Isotope labeling strategies for NMR studies of RNA. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(3), 268–290. [Link]
-
Wikipedia. 5-Methyluridine. Retrieved from en.wikipedia.org. [Link]
Sources
- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation of 13C chemical shifts in rna nucleosides: structure-13C chemical shift relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. chembk.com [chembk.com]
- 10. omicronbio.com [omicronbio.com]
- 11. scbt.com [scbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
